N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Thiazoles and Derivatives : The compound's synthesis involved the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with various agents to produce derivatives, including thiophene and anilide derivatives, which were tested for antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : Another study involved the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives which were evaluated for antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis were carried out to assess potential as antitubercular agents (Shingare et al., 2022).
Anticancer Applications
Sulfonamide Derivatives as Antiproliferative Agents : A study designed and synthesized novel sulfonamide derivatives with pyridine, thiophene, thiazole, chromene, and benzochromene, which were evaluated for antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds showed higher activity compared to doxorubicin, indicating their potential as anticancer agents (Bashandy et al., 2014).
Thiophene and Thieno[3,2-d] Pyrimidine Derivatives : These compounds were synthesized and evaluated for in vitro activity against human tumor cell lines, showing higher activity against liver, colon, and lung cancer cell lines than doxorubicin, demonstrating their potential as antitumor agents (Hafez et al., 2017).
Other Applications
Synthesis of Tetrahydropyridines : This study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The incorporation of tetrahydropyridine moiety was expected to enhance the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Characterization of Metal Complexes : The study involved characterizing metal complexes containing N-substituted sulfonamides and evaluating their anticancer activity. This highlights the potential application in developing new metal-based therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c1-2-32-17-9-7-16(8-10-17)26-19(30)11-29-23(31)28-13-25-20-18(12-33-21(20)22(28)27-29)14-3-5-15(24)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVOGLFHIBFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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